molecular formula C6H7N7 B1417171 Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine CAS No. 162009-79-2

Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine

Cat. No. B1417171
CAS RN: 162009-79-2
M. Wt: 177.17 g/mol
InChI Key: XVKXPQNAFRQJKC-UHFFFAOYSA-N
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Description

Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine is a chemical compound with the molecular formula C6H7N7 and a molecular weight of 177.17 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel imidazole [4,5-e] [1,3]diazepine-4,8-dione and acyclic carbamoyl imino-ureido imidazole derivatives . Another study implemented a new approach in the synthesis of imidazo-diazepines consisting of the cyclization of 4,5-di-(cholormethyl)imidazole by urea derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N7/c7-4-2-3 (11-1-10-2)5 (8)13-6 (9)12-4/h1H, (H6,7,8,9,12,13) . This indicates the positions of the nitrogen and hydrogen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the compound has been used in the synthesis of various derivatives . These derivatives have been evaluated for their antiviral and cytostatic activity potency .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 177.17 .

Scientific Research Applications

Anticancer Applications

Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine derivatives have shown potential in cancer treatment. A compound containing this ring system exhibited potent in vitro antitumor activity against various cancer cell lines, including prostate, lung, breast, and ovarian cancer (Xie et al., 2010). This underscores the compound's broad-spectrum anticancer capabilities.

Antiviral Applications

Research has also revealed the antiviral potential of Imidazo[4,5-e][1,3]diazepine derivatives. Specific derivatives have been evaluated for their activity against HIV, showcasing their potential as anti-HIV agents (Janin et al., 1996). Additionally, a novel ring-expanded nucleoside analogue containing this heterocyclic ring system demonstrated potent anti-hepatitis B virus (anti-HBV) activity, with low cellular toxicity (Chen et al., 1999).

Cardiovascular Applications

Some derivatives of Imidazo[4,5-e][1,4]diazepine have shown arterial relaxing activities, suggesting potential applications in cardiovascular research (Ohsaki et al., 1986). This indicates the possibility of these compounds being useful in the treatment or management of cardiovascular conditions.

Chemical Synthesis and Structural Studies

Significant efforts have been made in the chemical synthesis and structural analysis of Imidazo[4,5-e][1,3]diazepine derivatives. Research into their synthesis, including the development of efficient synthesis methods and the exploration of structural characteristics, has been a key area of focus (Hosmane et al., 1991). These studies contribute to a deeper understanding of the compound's properties and potential applications in various fields.

Enzyme Inhibition and Receptor Binding Studies

Imidazo[4,5-e][1,4]diazepine derivatives have been studied for their enzyme inhibition and receptor binding properties. For example, certain cyclic homologues of caffeine and theophylline containing the imidazo[4,5-e][1,4]diazepine ring system were found to be antagonists of adenosine receptors (Daly et al., 1990). This opens up possibilities for their use in neurological research and treatment.

Safety and Hazards

The safety information for imidazo[4,5-e][1,3]diazepine-4,6,8-triamine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Biochemical Analysis

Biochemical Properties

Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with nucleic acids, potentially interfering with viral replication processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound can disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, its binding to kinases can inhibit their catalytic function, thereby blocking downstream signaling pathways. Additionally, this compound can intercalate into DNA, disrupting the replication and transcription processes. This compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects can occur, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other drugs and endogenous compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with DNA and nuclear proteins, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Alternatively, this compound may be found in the endoplasmic reticulum, affecting protein folding and secretion .

properties

IUPAC Name

6-imino-1H-imidazo[4,5-e][1,3]diazepine-4,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7/c7-4-2-3(11-1-10-2)5(8)13-6(9)12-4/h1H,(H,10,11)(H5,7,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKXPQNAFRQJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N)N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363130
Record name imidazo[4,5-e][1,3]diazepine-4,6,8-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162009-79-2
Record name imidazo[4,5-e][1,3]diazepine-4,6,8-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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